(4-Bromo-2,5-dimethoxyphenyl)boronic acid

Catalog No.
S698509
CAS No.
950846-26-1
M.F
C8H10BBrO4
M. Wt
260.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-2,5-dimethoxyphenyl)boronic acid

CAS Number

950846-26-1

Product Name

(4-Bromo-2,5-dimethoxyphenyl)boronic acid

IUPAC Name

(4-bromo-2,5-dimethoxyphenyl)boronic acid

Molecular Formula

C8H10BBrO4

Molecular Weight

260.88 g/mol

InChI

InChI=1S/C8H10BBrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4,11-12H,1-2H3

InChI Key

VFSKPPVNGHKIFE-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1OC)Br)OC)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1OC)Br)OC)(O)O
  • Building block for organic synthesis

    The presence of the boronic acid group makes (4-Bromo-2,5-dimethoxyphenyl)boronic acid a valuable building block for organic synthesis. The boron atom can readily participate in various coupling reactions, such as Suzuki-Miyaura coupling and Negishi coupling, to form carbon-carbon bonds with other organic molecules. This allows researchers to create complex organic structures with diverse functionalities, which are essential for developing new drugs, materials, and other functional molecules [, ].

  • Probe molecule for studying biological processes

    The combination of the bromo and methoxy groups in (4-Bromo-2,5-dimethoxyphenyl)boronic acid makes it potentially useful as a probe molecule for studying biological processes. The bromo group can be readily substituted by other functional groups through chemical reactions, allowing researchers to introduce various functionalities and study their impact on the molecule's interaction with biological targets [].

  • Potential applications in medicinal chemistry

    The specific properties of (4-Bromo-2,5-dimethoxyphenyl)boronic acid, including its ability to form covalent bonds with biomolecules and its potential for targeted delivery, have led to explorations of its potential applications in medicinal chemistry. However, further research is needed to fully evaluate its therapeutic potential [].

(4-Bromo-2,5-dimethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO4C_8H_{10}BBrO_4. This compound is characterized by a phenyl ring substituted with a bromine atom and two methoxy groups at the 2 and 5 positions. It is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing carbon-carbon bonds in various organic compounds .

(4-Bromo-2,5-dimethoxyphenyl)boronic acid should be handled with care in a laboratory setting following standard procedures for organic compounds. Specific safety data sheets (SDS) may not be available for this specific compound, but general safety guidelines for boronic acids can be followed []. These include:

  • Wear gloves and protective eyewear when handling
  • Avoid inhalation and ingestion
  • Work in a fume hood
  • Wash hands thoroughly after handling
  • Dispose of waste according to laboratory regulations

The most notable chemical reaction involving (4-Bromo-2,5-dimethoxyphenyl)boronic acid is the Suzuki-Miyaura coupling reaction. This reaction typically involves the following steps:

  • Oxidative Addition: A palladium catalyst reacts with an aryl or vinyl halide (in this case, the bromine atom of (4-Bromo-2,5-dimethoxyphenyl)boronic acid) to form a palladium complex.
  • Transmetalation: The boronic acid transfers its organic group to the palladium complex.
  • Reductive Elimination: The palladium complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium catalyst .

This mechanism highlights the compound’s utility in forming complex organic structures through selective reactivity.

The synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid typically involves brominating 2,5-dimethoxyphenylboronic acid. The common method includes:

  • Reagents: Bromine and 2,5-dimethoxyphenylboronic acid.
  • Solvent: Dichloromethane is often used as a solvent.
  • Conditions: The reaction is conducted under reflux conditions to ensure complete bromination.

In industrial settings, similar methods are scaled up using automated reactors and precise control of reaction parameters to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed post-synthesis .

(4-Bromo-2,5-dimethoxyphenyl)boronic acid finds applications across various fields:

  • Organic Synthesis: It serves as a crucial reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.
  • Pharmaceutical Development: The compound is used in creating potential drug candidates due to its ability to form stable carbon-carbon bonds.
  • Material Science: It contributes to the production of polymers and advanced materials by facilitating the formation of biaryl structures .

Interaction studies involving (4-Bromo-2,5-dimethoxyphenyl)boronic acid primarily focus on its reactivity in coupling reactions rather than direct biological interactions. Its participation in Suzuki-Miyaura reactions demonstrates its compatibility with various substrates, making it a versatile reagent in synthetic chemistry .

Several compounds share structural similarities with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,5-Dimethoxyphenylboronic acidLacks bromine substituentSimpler structure; less reactive
4-Bromo-2,5-dimethylphenylboronic acidContains methyl groups instead of methoxyDifferent electronic properties affecting reactivity
4-Bromo-3-methoxyphenylboronic acidMethoxy group at position 3Different regioselectivity in reactions

The uniqueness of (4-Bromo-2,5-dimethoxyphenyl)boronic acid lies in its combination of both bromine and methoxy groups, which provide distinct reactivity patterns compared to these similar compounds. This dual substitution enhances its utility in selective cross-coupling reactions, making it particularly valuable for synthetic chemists .

Wikipedia

(4-Bromo-2,5-dimethoxyphenyl)boronic acid

Dates

Last modified: 08-15-2023

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